4,6-Dibromo-2-chloro-1H-benzo[d]imidazole
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Overview
Description
4,6-Dibromo-2-chloro-1H-benzo[d]imidazole: is a heterocyclic compound that belongs to the imidazole family. This compound is characterized by the presence of bromine and chlorine atoms attached to the benzimidazole core. The molecular formula of this compound is C7H3Br2ClN2, and it has a molecular weight of 310.37 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromo-2-chloro-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4,6-dibromo-2-chloroaniline with formamide or other suitable reagents to form the imidazole ring . The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dibromo-2-chloro-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The imidazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
Chemistry: 4,6-Dibromo-2-chloro-1H-benzo[d]imidazole is used as a building block in organic synthesis to create more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers explore its ability to interact with biological targets and pathways to develop new therapeutic agents .
Industry: The compound is also utilized in the development of materials with specific properties, such as dyes for solar cells and other optical applications. Its unique chemical structure makes it suitable for use in functional materials and catalysis .
Mechanism of Action
The mechanism of action of 4,6-Dibromo-2-chloro-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 4,7-Dibromo-2-chloro-1H-benzo[d]imidazole
- 4-Bromo-6-chloro-1H-benzo[d]imidazole
- 2-Chloro-4,6-dibromo-1H-benzo[d]imidazole
Comparison: 4,6-Dibromo-2-chloro-1H-benzo[d]imidazole is unique due to the specific positions of the bromine and chlorine atoms on the benzimidazole ring. This unique substitution pattern can influence its chemical reactivity and biological activity compared to other similar compounds. For example, the presence of bromine atoms at positions 4 and 6 may enhance its ability to participate in certain chemical reactions or interact with specific biological targets .
Properties
Molecular Formula |
C7H3Br2ClN2 |
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Molecular Weight |
310.37 g/mol |
IUPAC Name |
4,6-dibromo-2-chloro-1H-benzimidazole |
InChI |
InChI=1S/C7H3Br2ClN2/c8-3-1-4(9)6-5(2-3)11-7(10)12-6/h1-2H,(H,11,12) |
InChI Key |
UINZQBGMZMBAFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=N2)Cl)Br)Br |
Origin of Product |
United States |
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